molecular formula C18H14O5 B14521266 2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate CAS No. 62536-79-2

2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate

Cat. No.: B14521266
CAS No.: 62536-79-2
M. Wt: 310.3 g/mol
InChI Key: JPHNBAIEMVHALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate is a compound belonging to the chromene family, which is known for its diverse biological activities and applications in medicinal chemistry. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups to the aromatic ring or acetate group .

Scientific Research Applications

2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase or interact with cellular receptors to exert its biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives such as:

Uniqueness

What sets 2-(7-Methoxy-4-oxo-4H-chromen-3-yl)phenyl acetate apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and acetate groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)phenyl acetate, also known as a chromenone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H14O5, with a molecular weight of approximately 310.3 g/mol. The compound features a benzopyran moiety that contributes to its unique chemical reactivity and biological properties. The methoxy and acetate functional groups enhance its solubility and interaction with biological targets, making it particularly valuable in research contexts.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties

  • Mechanism : The compound has shown potential against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Studies suggest that it may inhibit bacterial growth by interfering with cellular pathways or enzyme activity .
  • Case Study : In a screening of coumarin analogues, derivatives similar to this compound displayed significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL against pathogens like Bacillus subtilis and Klebsiella pneumoniae .

2. Antioxidant Activity

  • Mechanism : The compound is believed to exert antioxidant effects by scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
  • Research Findings : Studies have shown that related compounds can significantly reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, suggesting a protective role against oxidative damage .

3. Anti-inflammatory Effects

  • Mechanism : Preliminary findings indicate that the compound may interact with specific enzymes involved in inflammatory pathways, potentially modulating cytokine production and reducing inflammation.
  • Evidence : Research has pointed towards the potential of chromenone derivatives in inhibiting pro-inflammatory mediators, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. The presence of electron-donating groups like methoxy enhances its interaction with biological targets compared to compounds with electron-withdrawing groups .

Compound NameMolecular FormulaKey Features
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetateC16H14O5Similar chromenone structure
2,6-Dimethyl-4-oxo-4H-chromeno[3,4-d][1,3]oxazol-7-yl acetateC18H16N2O5Contains nitrogen heteroatom
3,4-Dimethyl-2-oxo-2H-chromen-7-yl acetateC17H16O5Variation in methyl substitution pattern

This table illustrates how variations in structure can lead to differences in biological activity among similar compounds.

Properties

CAS No.

62536-79-2

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

[2-(7-methoxy-4-oxochromen-3-yl)phenyl] acetate

InChI

InChI=1S/C18H14O5/c1-11(19)23-16-6-4-3-5-13(16)15-10-22-17-9-12(21-2)7-8-14(17)18(15)20/h3-10H,1-2H3

InChI Key

JPHNBAIEMVHALG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.